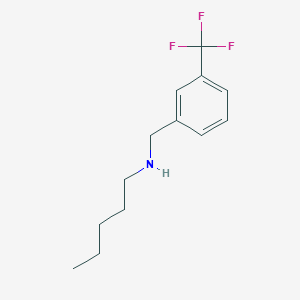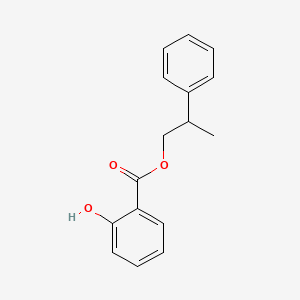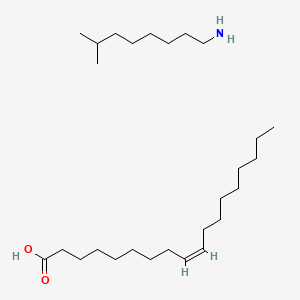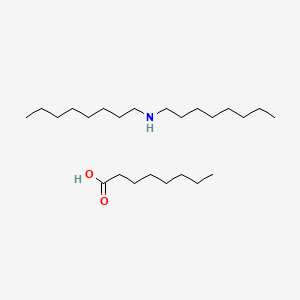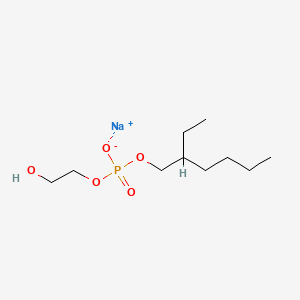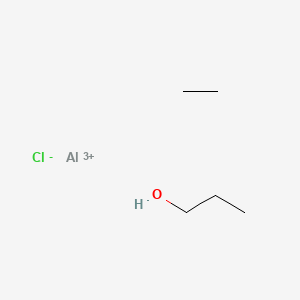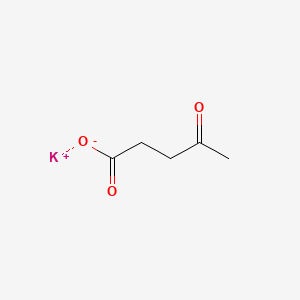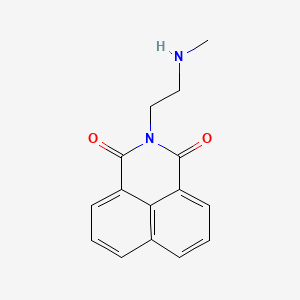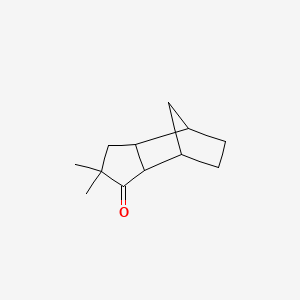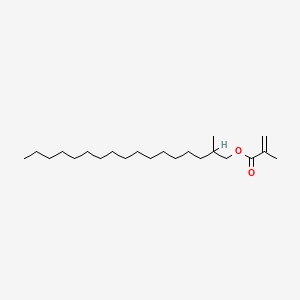
2-Methylheptadecyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylheptadecyl methacrylate is an organic compound with the molecular formula C22H42O2. It is a methacrylate ester, which means it contains a methacrylic acid moiety esterified with a 2-methylheptadecyl alcohol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various functional polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptadecyl methacrylate typically involves the esterification of methacrylic acid with 2-methylheptadecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester. The reaction mixture is then purified by distillation to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also reduces the reaction time and minimizes the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylheptadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form high molecular weight polymers.
Common Reagents and Conditions
Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Catalysts: Sulfuric acid, p-toluenesulfonic acid for esterification; acid or base catalysts for hydrolysis.
Major Products
Polymerization: High molecular weight polymers.
Hydrolysis: Methacrylic acid and 2-methylheptadecyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Methylheptadecyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various functional polymers, which are employed in coatings, adhesives, and sealants.
Biomedical Applications: Polymers derived from this compound are used in drug delivery systems and as biocompatible materials for medical implants.
Material Science: It is used in the development of advanced materials with specific properties, such as hydrophobicity and flexibility.
Wirkmechanismus
The mechanism of action of 2-Methylheptadecyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, where the double bond in the methacrylate moiety reacts with radical initiators to form a polymer chain. The resulting polymers exhibit unique properties, such as high tensile strength and chemical resistance .
Vergleich Mit ähnlichen Verbindungen
2-Methylheptadecyl methacrylate can be compared with other methacrylate esters, such as:
Methyl methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA), known for its transparency and rigidity.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Ethyl methacrylate: Known for its use in dental materials and coatings.
Compared to these compounds, this compound offers unique properties due to its longer alkyl chain, which imparts hydrophobicity and flexibility to the resulting polymers .
Eigenschaften
CAS-Nummer |
94159-01-0 |
|---|---|
Molekularformel |
C22H42O2 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
2-methylheptadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4)19-24-22(23)20(2)3/h21H,2,5-19H2,1,3-4H3 |
InChI-Schlüssel |
CIWPQRKLSCWPBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C)COC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


